molecular formula C12H26N2 B1319011 N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine CAS No. 901586-15-0

N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine

Cat. No. B1319011
M. Wt: 198.35 g/mol
InChI Key: CXJIFEFJIHZQGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The InChI code for a similar compound, (1-ethyl-2-piperidinyl)methanol, is 1S/C8H17NO/c1-2-9-6-4-3-5-8(9)7-10/h8,10H,2-7H2,1H3 . This provides a representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary pathogens, illustrates the role of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine derivatives in pharmaceutical synthesis. The process involved asymmetric Michael addition and stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Applications in Organic Chemistry

  • The formation of mixed aggregates with lithiated (S)-N-ethyl-3-methyl-1-(triisopropylsilyloxy)butan-2-amine, derived from (S)-valinol and cyclopentyllithium, showcases the use of similar compounds in organic chemistry. These aggregates have a ladder structure and are significant in solution state structures (Su, Hopson, & Williard, 2013).

Role in Catalysis and Material Science

  • The development of reusable cobalt oxide nanoparticles for the synthesis of N-Methyl- and N-alkylamines, which are vital in life-science molecules, points to the potential of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine related compounds in catalytic processes (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).
  • Functionalization of zeolite Y with amine compounds for enhanced catalyst lifetime in transesterification reactions demonstrates another application in material science and catalysis (Samerjit, Kongparakul, Reubroycharoen, Guan, & Samart, 2016).

Pharmaceutical and Biomedical Applications

properties

IUPAC Name

N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-5-9-13-11-12-8-6-7-10-14(12)4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJIFEFJIHZQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1CCCCN1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592172
Record name N-[(1-Ethylpiperidin-2-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine

CAS RN

901586-15-0
Record name N-[(1-Ethylpiperidin-2-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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